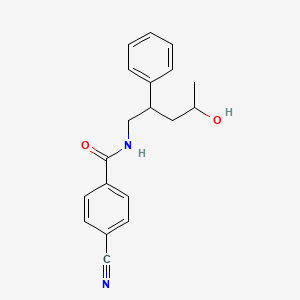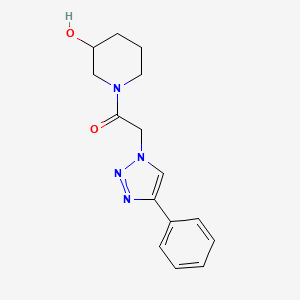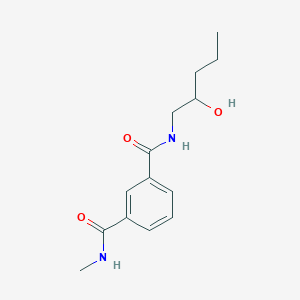![molecular formula C11H21N3O B6641067 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a tertiary amine that contains a pyrazole ring and a hydroxyl group. The compound has a molecular weight of 257.36 g/mol and a chemical formula of C13H22N2O.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and inhibit the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase cell viability, reduce oxidative stress, and inhibit apoptosis. In vivo studies have shown that this compound can reduce infarct size, improve neurological function, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has several advantages for lab experiments. Firstly, the compound is readily available and can be synthesized using a relatively simple method. Secondly, this compound is stable under normal laboratory conditions and can be stored for extended periods. However, there are also some limitations to using this compound in lab experiments. Firstly, the compound has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Secondly, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound. Secondly, more studies are needed to investigate the potential therapeutic applications of this compound in other fields of medicine, such as dermatology and gastroenterology. Thirdly, studies are needed to develop new formulations of this compound that can improve its solubility and bioavailability. Finally, studies are needed to investigate the long-term safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can be synthesized using a multi-step process that involves the reaction of 4-methyl-1H-pyrazole with 3-chloro-3-methylbutan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, this compound has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiology, this compound has been shown to have anti-arrhythmic effects and protect against myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
3-methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-6-15)12-7-10-8-13-14(3)9-10/h8-9,12,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZMCWDABBGZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)


